molecular formula C18H17BrFNO4S B7830303 2-(3-Bromo-4-((4-fluorobenzyl)oxy)-5-methoxyphenyl)thiazolidine-4-carboxylic acid

2-(3-Bromo-4-((4-fluorobenzyl)oxy)-5-methoxyphenyl)thiazolidine-4-carboxylic acid

Cat. No.: B7830303
M. Wt: 442.3 g/mol
InChI Key: KCRARGMEDRLYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

| 2-(3-Bromo-4-((4-fluorobenzyl)oxy)-5-methoxyphenyl)thiazolidine-4-carboxylic acid is a chemically engineered small molecule that functions as a potent and selective inhibitor of the histone demethylase KDM5A/JARID1A, a key enzyme involved in epigenetic regulation. Research indicates that KDM5A demethylates tri- and dimethylated lysine 4 on histone H3 (H3K4me3/me2), erasing transcriptionally active marks and contributing to a repressive chromatin state, particularly at gene promoters. Dysregulation of KDM5A is implicated in oncogenesis, where it can promote a dedifferentiated, therapy-resistant state in cancers such as breast cancer, lung cancer, and leukemia. By inhibiting KDM5A, this compound leads to the accumulation of H3K4me3, thereby sustaining an active transcriptional environment at target genes and potentially reversing epigenetic silencing of tumor suppressors. This mechanism makes it a valuable chemical probe for investigating the role of KDM5 in cancer biology, cellular differentiation, and the acquisition of drug resistance. Its specific structural features, including the 4-fluorobenzyloxy and thiazolidine-carboxylic acid groups, are critical for its binding affinity and selectivity within the Jumonji C domain of the KDM5 family. Consequently, this inhibitor is a crucial tool for basic research aimed at elucidating the complex landscape of epigenetic control and for pre-clinical studies exploring novel therapeutic strategies targeting histone demethylases.

Properties

IUPAC Name

2-[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO4S/c1-24-15-7-11(17-21-14(9-26-17)18(22)23)6-13(19)16(15)25-8-10-2-4-12(20)5-3-10/h2-7,14,17,21H,8-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRARGMEDRLYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2NC(CS2)C(=O)O)Br)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway A: Sequential Bromination and Etherification

Table 1 : Reaction Conditions for Intermediate A Synthesis

StepReactantsSolventTemperatureTimeYieldSource
1NaBr, HCl, NaOClCH₂Cl₂20–25°C1 h95%
24-Fluorobenzyl alcohol, DEADTHF0°C → RT24 h85%

Key Observations :

  • Ultrasonic irradiation in Step 1 reduces reaction time from 4 h to 30 min.

  • DEAD in Step 2 enhances etherification efficiency compared to traditional SN2 methods.

Pathway B: One-Pot Bromination-Etherification

A streamlined approach combines Steps 1 and 2:

  • Reactants : 4-Fluorobenzaldehyde, 4-fluorobenzyl bromide, NaBr, NaOCl

  • Conditions : CH₂Cl₂, ultrasonic irradiation, 40°C, 6 h

  • Yield : 78% (extrapolated from)

Critical Analysis of Methodologies

Bromination Efficiency

The use of NaOCl as an oxidant in avoids hazardous bromine (Br₂), reducing environmental impact. However, stoichiometric NaBr (1.01–1.03 eq) is required for complete conversion.

Stereochemical Control

The thiazolidine ring’s stereochemistry (R-configuration at C4) is preserved using L-cysteine, as evidenced in. Racemization is minimized by avoiding strong acids during cyclization.

Carboxylic Acid Activation

TFA/NaNO₂ in efficiently oxidizes thiazolidine amides to carboxylic acids without side reactions, outperforming traditional KMnO₄ or Jones reagent.

Scalability and Industrial Feasibility

Table 2 : Comparison of Laboratory vs. Pilot-Scale Yields

StepLaboratory YieldPilot-Scale YieldKey Challenges
195%88%NaOCl decomposition
375%68%Cysteine purity (>98% required)

Recommendations :

  • Replace NaOCl with electrochemical bromination for scalability.

  • Use continuous flow reactors for Steps 1 and 3 to enhance throughput.

Chemical Reactions Analysis

CL-418030 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that thiazolidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-(3-Bromo-4-((4-fluorobenzyl)oxy)-5-methoxyphenyl)thiazolidine-4-carboxylic acid can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Diabetes Management
Thiazolidinediones (TZDs), a class of drugs that includes thiazolidine derivatives, have been shown to improve insulin sensitivity. The compound may have similar properties, making it a candidate for further research in diabetes treatment .

Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects against neurodegenerative diseases. It potentially modulates pathways involved in oxidative stress and inflammation, which are critical in conditions like Alzheimer's disease .

Agricultural Applications

Pesticide Development
The compound's structural features suggest potential use as a pesticide or herbicide. Its efficacy against specific pests can be evaluated through bioassays, contributing to the development of safer agricultural chemicals .

Plant Growth Regulation
Research into thiazolidine derivatives has shown promise in enhancing plant growth and resistance to environmental stresses. This could lead to the formulation of new growth regulators based on the compound's structure .

Material Science Applications

Polymer Chemistry
The unique properties of this compound make it a candidate for incorporation into polymer matrices. Its ability to modify physical properties such as thermal stability and mechanical strength can be explored for advanced material applications .

Case Studies

  • Anticancer Research
    • Study : A series of thiazolidine derivatives were synthesized and tested for cytotoxicity against breast cancer cell lines.
    • Findings : The derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating higher efficacy .
  • Agricultural Application
    • Study : The compound was tested as a potential herbicide against common weeds.
    • Results : Demonstrated over 80% efficacy at low concentrations, suggesting its viability as an environmentally friendly herbicide alternative .
  • Material Enhancement
    • Research : Investigated the incorporation of thiazolidine derivatives into polyurethane foams.
    • Outcome : Enhanced thermal stability and reduced flammability were observed, indicating potential for safer building materials .

Mechanism of Action

The mechanism of action of CL-418030 involves its inhibition of the interaction between the mixed lineage leukemia protein and menin. This interaction is crucial for the regulation of gene expression and cellular processes. By inhibiting this interaction, CL-418030 can modulate various pathways and molecular targets involved in disease progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally and functionally related thiazolidine-4-carboxylic acid derivatives below:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Biological Activity Source
Target Compound : 2-(3-Bromo-4-((4-fluorobenzyl)oxy)-5-methoxyphenyl)thiazolidine-4-carboxylic acid 3-Bromo, 4-((4-fluorobenzyl)oxy), 5-methoxy High lipophilicity; potential ROS scavenging Inferred antioxidative and enzyme inhibitory activity (based on analogs)
Thiazolidine-4-carboxylic acid (T4C) None (parent structure) Basic thiazolidine core L-cysteine metabolism; antioxidative stress in Entamoeba histolytica
(2RS,4R)-2-(4-Acetylamino-phenyl)-thiazolidine-4-carboxylic acid adamantan-1-ylamide Adamantyl, acetylamino-phenyl High yield (73.0%); rigid adamantyl group Studied for synthetic accessibility; no explicit bioactivity reported
(4S)-2-(4-Hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid 4-hydroxy-3-methoxyphenyl Polar phenolic group Ultrastructural degeneration in zebrafish testicular cells
4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid Bromophenyl, fluorophenyl Thiazole core (vs. thiazolidine) Structural analog with halogenated aryl groups
(Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one Benzylidene, hydroxy-methoxy Conjugated double bond Tyrosinase inhibition (IC₅₀ ~10 µM)

Key Findings from Comparative Analysis

Aromatic Ethers: The 4-fluorobenzyloxy group in the target compound increases lipophilicity compared to hydroxy-methoxy substituents in (4S)-2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, which may affect membrane permeability .

Biological Roles: Antioxidative Activity: T4C derivatives like MT4C and ET4C scavenge aldehydes and reduce ROS, suggesting the target compound may share similar mechanisms . Enzyme Inhibition: Thiazolidine derivatives with benzylidene groups (e.g., (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one) inhibit tyrosinase, implying the target compound’s methoxy and fluorobenzyloxy groups could modulate similar activity .

Pharmacological Potential: In vivo studies of related compounds (e.g., P9: (2RS,4R)-2-(4-{2-[(3-hydroxybenzoyl)oxy]ethoxy}phenyl)-thiazolidine-4-carboxylic acid) show selective biological effects, highlighting the importance of substituent flexibility in drug design .

Biological Activity

2-(3-Bromo-4-((4-fluorobenzyl)oxy)-5-methoxyphenyl)thiazolidine-4-carboxylic acid (CAS No. 1093748-54-9) is a compound that has garnered attention for its potential biological activities, particularly in antiviral and antifungal applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C18H17BrFNO4S
  • Molecular Weight : 442.31 g/mol
  • Purity : 97% .

Biological Activity Overview

Research indicates that compounds containing thiazolidine structures, such as this one, exhibit various biological activities, including antiviral and antifungal properties.

Antiviral Activity

A study highlighted the antiviral potential of thiazolidine derivatives against Tobacco Mosaic Virus (TMV). The compound demonstrated significant inhibitory rates:

  • Inactivation Activity : 51% at 500 μg/mL
  • Curative Activity : 47% at 500 μg/mL
  • Protection Activity : 49% at 500 μg/mL

These results were notably higher compared to the commercial antiviral agent ribavirin, which showed lower efficacy across similar tests .

Table 1: Antiviral Activity Comparison

CompoundInactivation Activity (%)Curative Activity (%)Protection Activity (%)
Compound X (Test Compound)514749
Ribavirin404038

The mechanism of action for this compound involves the inhibition of virus assembly. Molecular docking studies revealed that it interacts effectively with viral proteins, potentially preventing the assembly and maturation of the virus .

Case Study: Thiazolidine Derivatives

A series of studies on thiazolidine derivatives indicated that modifications to the structure could enhance biological activity. For instance, certain substitutions at the 2-position of thiazolidine improved anti-TMV activity significantly compared to others without such modifications .

Antifungal Activity

In addition to its antiviral properties, this compound also exhibits antifungal activity. Research has shown that thiazolidine derivatives can inhibit a range of phytopathogenic fungi. Specific tests indicated that some derivatives outperformed traditional fungicides like carbendazim and chlorothalonil in inhibiting fungal growth .

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, starting with bromination and methoxylation of the phenyl ring, followed by coupling with a 4-fluorobenzyloxy group via nucleophilic aromatic substitution. Thiazolidine ring formation is achieved using cysteine derivatives or via cyclization of β-amino thiol intermediates. Optimization strategies include:

  • Temperature control during bromination (110–120°C) to minimize side products .
  • Catalytic use of K2_2CO3_3 or Cs2_2CO3_3 for efficient ether bond formation .
  • Purification via recrystallization in ethanol/water mixtures to isolate the carboxylic acid form .

Q. Which spectroscopic methods are critical for structural confirmation?

  • NMR : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, fluorobenzyloxy aromatic protons at δ 6.9–7.3 ppm) .
  • X-ray crystallography : Resolves thiazolidine ring puckering and stereochemistry (e.g., C4-carboxylic acid orientation) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 471.98) and bromine isotope patterns .

Q. How do the bromo, methoxy, and fluorobenzyloxy substituents influence reactivity?

  • Bromo : Facilitates cross-coupling reactions (e.g., Suzuki) for further functionalization .
  • Methoxy : Electron-donating effect stabilizes the phenyl ring but may hinder electrophilic substitution at the 5-position .
  • Fluorobenzyloxy : Enhances lipophilicity and metabolic stability, critical for bioavailability studies .

Q. What strategies improve solubility for in vitro assays?

  • Salt formation (e.g., sodium or potassium salts of the carboxylic acid) .
  • Use of co-solvents like DMSO (<5% v/v) to maintain compound integrity in aqueous buffers .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability) or compound purity. Recommendations:

  • Validate purity via HPLC (>95%) and quantify residual solvents .
  • Standardize assays using positive controls (e.g., cisplatin for cytotoxicity) and replicate under identical conditions .

Q. What challenges arise in multi-step synthesis, and how are they addressed?

  • Intermediate instability : Protect the carboxylic acid as an ester during bromination .
  • Stereochemical control : Use chiral auxiliaries or enantioselective catalysts during thiazolidine ring closure .
  • Scale-up : Replace column chromatography with fractional crystallization for cost-effective purification .

Q. How can environmental stability and degradation pathways be assessed?

  • Hydrolytic stability : Incubate at pH 2–12 and monitor degradation via LC-MS; the fluorobenzyloxy group may resist hydrolysis at neutral pH .
  • Photodegradation : Expose to UV-Vis light (300–400 nm) and identify byproducts (e.g., debrominated derivatives) .

Q. What computational tools predict reactivity and binding interactions?

  • DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites on the thiazolidine ring .
  • Molecular docking : Screen against target proteins (e.g., PPARγ) to rationalize structure-activity relationships .

Q. How does this compound compare to structural analogs in biological activity?

  • Thiazolo-triazolone analogs : Lower antimicrobial activity due to missing fluorobenzyloxy group .
  • Methoxy vs. ethoxy substituents : Methoxy enhances metabolic stability but reduces solubility .

Q. What experimental designs optimize reaction conditions statistically?

  • Factorial design : Test variables (temperature, catalyst loading, solvent) to identify interactions affecting yield .
  • Response surface methodology (RSM) : Optimize coupling reaction efficiency between bromophenyl and thiazolidine precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.